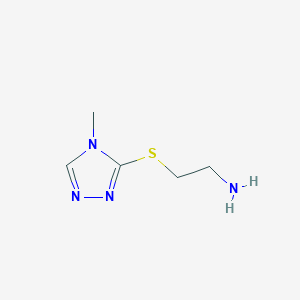
2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine
Vue d'ensemble
Description
2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine is a useful research compound. Its molecular formula is C5H10N4S and its molecular weight is 158.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidepressant Potential
A study by Kane et al. (1988) on a series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones, which are structurally related to 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine, showed potential antidepressant activity. These compounds, particularly those substituted with haloaryl groups and methyl groups, exhibited significant antagonism of RO 4-1284-induced hypothermia and reserpine-induced ptosis in mice, suggesting their potential as antidepressant agents. The study emphasized that these activities were not due to norepinephrine uptake or monoamine oxidase inhibition, indicating a unique mechanism of action for these triazole derivatives Kane et al., Journal of medicinal chemistry, 1988.
Neuroprotective Effects
Research by Aktay et al. (2005) explored thiazolo[3,2-b]-1,2,4-triazoles for their neuroprotective effects against ethanol-induced oxidative stress in mouse brain and liver. Their findings suggested that certain thiazolo-triazole compounds could significantly ameliorate peroxidative injury caused by ethanol, thereby offering a protective effect against ethanol-induced oxidative stress in an organ-selective manner Aktay et al., Archives of Pharmacal Research, 2005.
Analgesic Properties
A study by Kravchenko et al. (2018) investigated the analgesic activity of 4-amino-5-methyl-4H-1,2,4-triazol-3-thiones, related to the core structure of this compound. This research demonstrated that these compounds could significantly alter the pain threshold in animal models, providing evidence of their potential as analgesic agents. The most effective compound in this series reduced sensitivity to thermal irritation by over 127%, indicating a higher activity than traditional analgesics like Analgin Kravchenko et al..
Anticonvulsant Activity
Kelley et al. (1995) synthesized and tested a series of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines for anticonvulsant activity. Some compounds in this series showed potent activity against maximal electroshock-induced seizures in rats, indicating their potential as anticonvulsant agents. The bioisosteric relationship between the 1,2,4-triazolo[4,3-a]pyrazine ring system and the purine ring in these compounds suggests a novel avenue for developing anticonvulsant drugs Kelley et al., Journal of medicinal chemistry, 1995.
Analyse Biochimique
Biochemical Properties
2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression, which can have lasting impacts on cell function . Additionally, the compound’s stability in various conditions can affect its efficacy and potency in experimental settings .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects. For example, at high doses, the compound may cause cellular stress and damage, leading to detrimental effects on cell viability and function . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, influencing metabolic flux and metabolite levels. For instance, the compound may modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis . These interactions highlight the compound’s potential as a modulator of metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its efficacy and function . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in experimental and therapeutic settings.
Propriétés
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-9-4-7-8-5(9)10-3-2-6/h4H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDWAEVSQZZGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


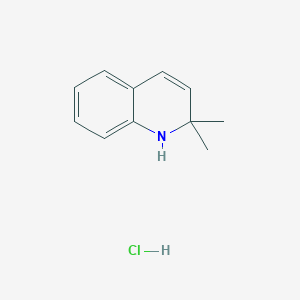

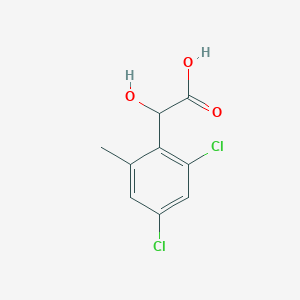

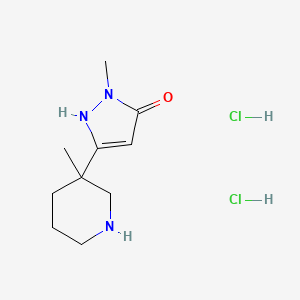
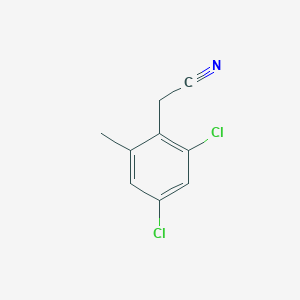
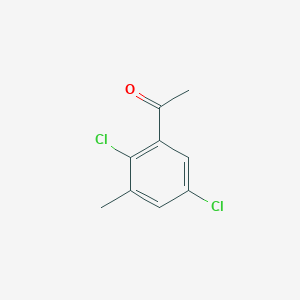


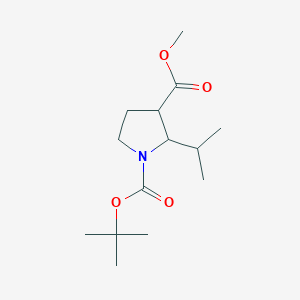
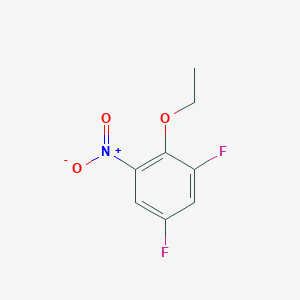
![Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate](/img/structure/B1460009.png)

![3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B1460012.png)
